

Comparative Analysis of 5-Bromo-2-hydroxy-6-methylnicotinic Acid and Structural Analogs

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Compound of Interest

Compound Name: 5-Bromo-2-hydroxy-6-methylnicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** and its structurally related analogs. Due to the limited availability of public domain experimental data for **5-Bromo-2-hydroxy-6-methylnicotinic acid**, this document focuses on a detailed comparison with key alternatives to aid researchers in selecting appropriate building blocks for drug discovery and development. The provided data for these analogs, including nicotinic acid derivatives, offers valuable insights into the physicochemical and spectroscopic properties that can be anticipated for the target compound.

Introduction to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

5-Bromo-2-hydroxy-6-methylnicotinic acid (CAS 503437-35-2) is a substituted pyridine carboxylic acid. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The strategic placement of bromo, hydroxyl, and methyl groups on the nicotinic acid framework allows for diverse functionalization, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents. While specific characterization data is not widely published, we can infer its properties by examining its structural analogs.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available characterization data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** and its key structural analogs. This comparative data is essential for understanding the influence of substituent groups on the molecule's properties.

Table 1: Physicochemical Properties

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
5-Bromo-2-hydroxy-6-methylnicotinic acid	503437-35-2	C ₇ H ₆ BrNO ₃	232.03	Not available	Not available
5-Bromo-6-methylnicotinic acid	1190862-72-6	C ₇ H ₆ BrNO ₂	216.03	Not available	White to yellow solid[1]
5-Bromo-6-hydroxynicotinic acid	41668-13-7	C ₆ H ₄ BrNO ₃	218.01	>300	White to very pale yellow-brown crystal powder[2]
2-Hydroxy-6-methylnicotinic acid	38116-61-9	C ₇ H ₇ NO ₃	153.14	229-230	Cream crystals or powder[3]
5-Bromonicotinic acid	20826-04-4	C ₆ H ₄ BrNO ₂	202.01	178 - 180	Off-white powder[4]

Table 2: Spectroscopic Data

Compound Name	¹ H NMR Data (Solvent)	Mass Spectrometry Data	Infrared (IR) Spectroscopy Data
5-Bromo-2-hydroxy-6-methylnicotinic acid	Not available	Not available	Not available
5-Bromo-6-methylnicotinic acid	Not available	LRMS (m/z): 216/218 (M+1) ⁺ [5]	Not available
5-Bromo-6-hydroxynicotinic acid	δ 8.16 (d, J=2.3 Hz, 1H), 8.04 (d, J=2.5 Hz, 1H), 12.90 (br s, 1H), 12.59 (br s, 1H) (DMSO-d ₆) [6]	Not available	Not available
2-Hydroxy-6-methylnicotinic acid	Not available	Not available	Not available
5-Bromonicotinic acid	δ 9.05 (s, 1H), 8.95 (s, 1H), 8.42 (s, 1H) (DMSO-d ₆) [7]	ESI-MS: m/z 201/203 [M-H] ⁻	KBr disc: Peaks at various wavenumbers available [8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of synthetic methods and analytical characterization. Below are protocols for the synthesis of two key structural analogs.

Synthesis of 5-Bromo-6-hydroxynicotinic acid[\[6\]](#)

6-Hydroxynicotinic acid (8 g, 57.6 mmol) is suspended in water (30 mL) in a flask. The mixture is cooled in an ice bath, and bromine (4.2 mL, 81.4 mmol) is added slowly. After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours. The resulting solid product is collected by filtration, washed with water, and dried in a vacuum oven at 40°C to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.

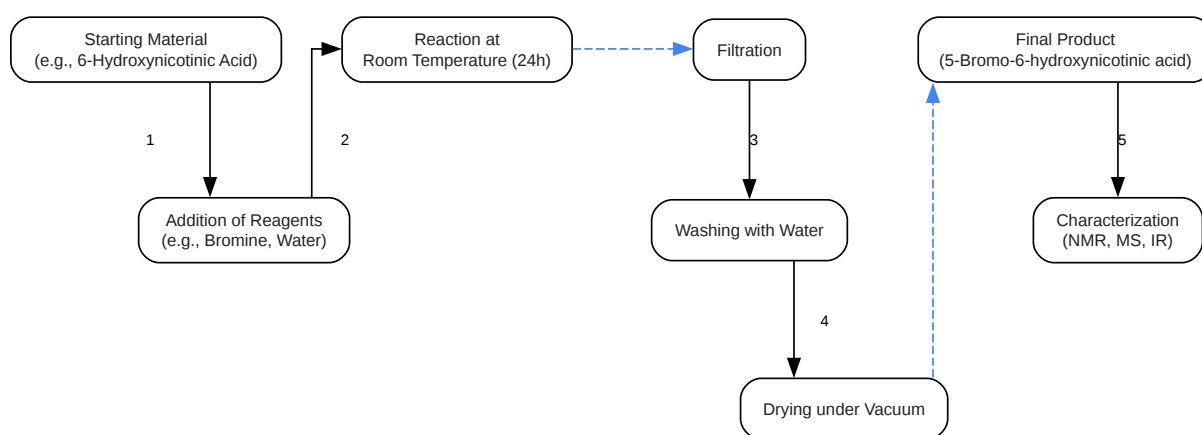
Synthesis of 5-Bromonicotinic acid[\[4\]](#)

In a reaction vessel, nicotinic acid (1 equivalent) is combined with thionyl chloride (approximately 2.4 equivalents) and powdered iron (2% by weight of nicotinic acid). The

mixture is heated to 70°C with stirring. Bromine (approximately 1.9 equivalents) is then added slowly over a period of 2 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or LC-MS.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a brominated nicotinic acid derivative, based on the protocols for the structural analogs.



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Caption: A generalized workflow for the synthesis of brominated nicotinic acids.

Conclusion

While direct experimental characterization data for **5-Bromo-2-hydroxy-6-methylnicotinic acid** remains elusive in the public domain, a comparative analysis of its structural analogs provides valuable predictive insights. The data presented for 5-Bromo-6-methylnicotinic acid, 5-Bromo-6-hydroxynicotinic acid, 2-Hydroxy-6-methylnicotinic acid, and 5-Bromonicotinic acid highlight the influence of substituent changes on the physicochemical and spectroscopic properties of the nicotinic acid core. Researchers and drug development professionals can leverage this comparative guide to inform their synthetic strategies and anticipate the characteristics of novel derivatives based on the **5-Bromo-2-hydroxy-6-methylnicotinic acid** scaffold. Further experimental investigation is warranted to fully elucidate the properties of the title compound.

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